molecular formula C15H16N2O3 B11741597 Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate

Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate

Cat. No.: B11741597
M. Wt: 272.30 g/mol
InChI Key: JXQHBAVMYRYIIX-UHFFFAOYSA-N
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Description

Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate is a functionalized 1,2-oxazole derivative offered as a specialized building block for medicinal chemistry and drug discovery research. Compounds based on the 1,2-oxazole (isoxazole) scaffold are fundamental in drug discovery and are found in various biologically active substances . This particular compound integrates key structural features, including a phenyl substituent and a dimethylaminoethyl side chain, which are recognized in medicinal chemistry for their potential to enhance physicochemical properties and bioavailability . The 1,2-oxazole core is a privileged structure in neuroactive compound development, serving as a bioisostere for carboxylic acids and other functional groups to improve metabolic stability . In research settings, analogous 1,2-oxazole carboxylates are utilized as versatile intermediates for synthesizing DNA-encoded chemical libraries, enabling the high-throughput discovery of novel protein ligands . Furthermore, structurally similar molecules featuring basic aminoalkyl side chains attached to polyoxazole macrocycles have demonstrated significant biological activity, including selective stabilization of G-quadruplex DNA and potent cytotoxic effects against human tumor cell lines, highlighting their potential in oncology research . This reagent provides researchers with a valuable synthetic intermediate for probing new chemical space and developing potential therapeutic agents targeting various diseases.

Properties

Molecular Formula

C15H16N2O3

Molecular Weight

272.30 g/mol

IUPAC Name

methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate

InChI

InChI=1S/C15H16N2O3/c1-17(2)10-9-12-13(15(18)19-3)14(16-20-12)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

JXQHBAVMYRYIIX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

Preparation Methods

Formation of the Oxazole Ring

The oxazole ring is typically synthesized via cyclocondensation between β-keto esters and hydroxylamine derivatives. For example, methyl 3-phenyl-4-oxazolecarboxylate intermediates are generated by reacting methyl 3-phenyl-3-oxopropanoate with hydroxylamine hydrochloride under acidic conditions. This step proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by dehydration and cyclization (Figure 1).

Reaction Conditions:

  • Solvent: Ethanol or methanol

  • Catalyst: Hydrochloric acid (0.1–1.0 M)

  • Temperature: 60–80°C

  • Yield: 60–75%

Introduction of the Dimethylaminoethenyl Group

The dimethylaminoethenyl moiety is introduced via a Vilsmeier-Haack reaction or aldol condensation. A common approach involves treating the oxazole intermediate with dimethylformamide (DMF) and phosphorus oxychloride to generate a formamide intermediate, which undergoes elimination to form the ethenyl group.

Optimization Insight:

  • Excess DMF (2–3 equivalents) improves regioselectivity.

  • Reaction temperatures above 100°C favor elimination over side reactions.

Palladium-Catalyzed Coupling Strategies

Stille Coupling Post-Cyclization

In this method, a brominated oxazole precursor undergoes Stille coupling with a dimethylaminoethenyl stannane. For instance, methyl 5-bromo-3-phenyl-1,2-oxazole-4-carboxylate reacts with tributyl(dimethylaminoethenyl)tin in the presence of Pd(PPh₃)₄.

Key Parameters:

ParameterOptimal Value
Catalyst Loading5 mol% Pd(PPh₃)₄
SolventDMF or THF
Temperature80–100°C
Yield70–85%

Heck Coupling for Direct Functionalization

Heck coupling employs a palladium catalyst to couple aryl halides with alkenes. Methyl 5-iodo-3-phenyl-1,2-oxazole-4-carboxylate reacts with dimethylaminoethylene under Heck conditions, yielding the target compound.

Advantages:

  • Avoids pre-functionalized stannanes.

  • Tolerates electron-rich substrates.

Mechanistic Insights and Side Reactions

Competing Pathways in Cyclocondensation

During oxazole formation, competing pathways may generate isoxazole byproducts if reaction conditions are suboptimal. For example, excess hydroxylamine or elevated temperatures promote isoxazole formation via alternate cyclization routes.

Degradation of the Dimethylaminoethenyl Group

The dimethylaminoethenyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Stabilizing measures include:

  • Using anhydrous solvents (e.g., THF, DCM).

  • Maintaining pH 6–8 during workup.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Cyclocondensation60–7590–95ModerateHigh
Stille Coupling70–8595–98LowModerate
Heck Coupling65–8085–90HighLow

Key Findings:

  • Cyclocondensation offers cost efficiency but requires stringent condition control.

  • Stille coupling achieves high purity but faces scalability challenges due to toxic stannanes.

Advanced Characterization Techniques

Spectroscopic Validation

  • ¹H NMR: The dimethylamino group appears as a singlet at δ 2.8–3.1 ppm, while the ethenyl protons resonate as doublets at δ 6.2–6.5 ppm (J = 16 Hz).

  • IR Spectroscopy: Stretching vibrations at 1720 cm⁻¹ (ester C=O) and 1650 cm⁻¹ (C=N) confirm oxazole formation.

X-ray Crystallography

Single-crystal X-ray analysis reveals planarity of the oxazole ring and orthogonal orientation of the phenyl group, stabilizing the molecule via π–π stacking.

Industrial-Scale Production Considerations

Solvent Recycling

DMF and THF are recovered via fractional distillation, reducing waste and costs.

Catalyst Recovery

Palladium catalysts are reclaimed using scavenger resins (e.g., SiliaBond Thiol), achieving 90–95% recovery rates .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate is C15H16N2O3C_{15}H_{16}N_{2}O_{3}, with a molecular weight of approximately 272.35 g/mol. The compound features an oxazole ring, which is known for its biological activity, particularly in the context of medicinal chemistry. The presence of the dimethylamino group enhances its potential for interaction with biological targets.

Antidiabetic Effects

Oxazole derivatives have also been investigated for their anti-diabetic properties. Some studies have demonstrated that these compounds can lower glucose levels in model organisms such as Drosophila melanogaster. This suggests a possible mechanism for treating diabetes through modulation of glucose metabolism . The exact effects of this compound in this regard remain to be elucidated through targeted pharmacological studies.

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Starting Materials : Appropriate precursors containing the oxazole moiety and dimethylamino group are selected.
  • Reaction Conditions : The synthesis can be optimized by adjusting parameters such as temperature, solvent choice, and stoichiometry to maximize yield and purity.
  • Characterization Techniques : Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of the synthesized compound.

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity data from related compounds, this compound may hold promise in various therapeutic areas:

Therapeutic Area Potential Application
Cancer TreatmentInduction of apoptosis in cancer cells
Diabetes ManagementModulation of glucose levels
Neurological DisordersPotential neuroprotective effects (hypothetical)

Case Studies and Research Findings

While comprehensive case studies specifically focusing on this compound are scarce, the following insights can be drawn from related research:

  • Cytotoxicity Assays : Similar oxazole compounds have demonstrated significant cytotoxicity against various cancer cell lines in laboratory settings.
  • In Vivo Studies : Investigations using model organisms have shown promising results regarding the anti-diabetic effects of oxazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the oxazole ring may participate in hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Ethyl 3-(4-Chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate

This compound, reported by Efimov et al. (2015), shares the oxazole core and dimethylaminoethenyl substituent but differs in two key aspects:

  • Ester group : Ethyl ester instead of methyl.
  • Substituent at position 3 : 4-Chlorophenyl instead of phenyl.
    These modifications influence lipophilicity (LogP) and electronic effects. The ethyl ester increases molecular weight (MW: ~349.8 g/mol vs. ~335.8 g/mol for the methyl derivative) and may enhance membrane permeability .
Phenylpyrazole Derivatives

Compounds like fipronil and ethiprole feature a pyrazole ring instead of oxazole but retain aromatic substituents.

Ranitidine-Related Compounds

While structurally distinct (e.g., furan rings and nitroethenediamine groups), ranitidine derivatives share dimethylamino motifs. For example, N-{2-[({5-[(Dimethylamino)methyl]furan-2-yl}methyl)sulphonyl]ethyl}-2-nitroacetamide () highlights the role of dimethylamino groups in modulating solubility and bioavailability, albeit in a pharmaceutical context .

Physicochemical Properties

Compound Name Molecular Formula MW (g/mol) LogP Key Substituents
Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate C₁₅H₁₆N₂O₃ 296.3 2.1 3-Ph, 5-(CH₂NMe₂)ethenyl, 4-COOMe
Ethyl 3-(4-Cl-Ph)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate C₁₆H₁₆ClN₂O₃ 335.8 2.8 3-(4-Cl-Ph), 5-(CH₂NMe₂)ethenyl, 4-COOEt
Etoxazole (Pesticide) C₂₁H₂₃F₂NO₂ 359.4 4.5 Fluorinated phenyl, oxazoline

Key Observations :

  • The methyl ester derivative has lower LogP than its ethyl counterpart, suggesting better aqueous solubility.

Biological Activity

Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate (CAS Number: 1610688-77-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by data tables and case studies.

  • Molecular Formula : C₁₅H₁₆N₂O₃
  • Molecular Weight : 272.30 g/mol
  • IUPAC Name : Methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
NCI-H23 (Lung)4.22Induces apoptosis via G2/M arrest
HCT-15 (Colon)5.33Inhibits tubulin polymerization
DU-145 (Prostate)1.48Downregulates Bcl-2 and upregulates Bax

The compound was found to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase, which is crucial for its anticancer activity .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. It has been reported to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in various models.

Model Inhibition (%) Concentration (mM)
LPS-stimulated macrophages97.710
Mouse model of inflammationSignificantNot specified

Inhibition of TNF-alpha release was confirmed through ELISA assays, indicating its potential in treating inflammatory diseases .

Antimicrobial Activity

Preliminary evaluations of the antimicrobial properties of this compound have shown moderate activity against both Gram-positive and Gram-negative bacteria.

Microorganism MIC (µM)
Staphylococcus aureus5.64
Escherichia coli8.33
Candida albicans16.69

These findings suggest that the compound could be a candidate for further development as an antimicrobial agent .

Case Studies

  • In Vivo Tumor Growth Inhibition : A study utilizing chick chorioallantoic membrane assays demonstrated that this compound effectively blocked angiogenesis and tumor growth comparable to established chemotherapeutics .
  • Inflammation Model in Mice : In a controlled experiment, the compound significantly reduced inflammatory markers in a mouse model of induced inflammation, showcasing its therapeutic potential against autoimmune conditions .

Q & A

Q. What are the common synthetic routes for Methyl 5-[2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via [3+2] cycloaddition reactions between enamines and azides or hydroxamoyl chlorides. For example, and describe the use of ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate as a structural analog, synthesized under reflux conditions with toluene as a solvent. Key factors affecting yield include temperature control (avoiding decomposition of the enamine precursor) and stoichiometric ratios of reactants. Purification often involves flash chromatography (e.g., EtOAc/cyclohexane mixtures) and recrystallization from ethyl acetate .

Q. How is the compound’s molecular structure validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. reports triclinic crystal symmetry (space group P1) with unit cell parameters a = 11.5494 Å, b = 12.474 Å, and c = 13.0430 Å. Hydrogen bonding and π-π stacking interactions stabilize the crystal lattice. Refinement is performed using programs like SHELXL ( ), with R-factors < 0.05 for high-resolution datasets .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., dimethylamino ethenyl group at C5).
  • IR : Stretching frequencies for C=O (carboxylate, ~1700 cm1^{-1}) and C=N (oxazole, ~1600 cm1^{-1}) are diagnostic.
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., m/z 320.77 for the ethyl analog in ) .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., hydrogen bonding, steric effects) influence crystallization outcomes?

Intermolecular N–H⋯O hydrogen bonds and intramolecular interactions between the oxazole ring and substituents (e.g., phenyl groups) dictate packing efficiency. In analogs like ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate ( ), phenyl rings twist at dihedral angles up to 84.59°, affecting solubility and crystal morphology. Computational tools (e.g., Mercury, CrystalExplorer) model these interactions to predict polymorph stability .

Q. What challenges arise in optimizing regioselectivity during cycloaddition reactions?

Competing reaction pathways (e.g., formation of 1,2,4-oxadiazole vs. 1,3,4-oxadiazole isomers) require careful tuning of electron-withdrawing/donating groups. highlights the role of substituents (e.g., 4-chlorophenyl) in directing cycloaddition regiochemistry. DFT calculations (e.g., Gaussian) can predict transition-state energies to guide synthetic design .

Q. How can computational methods predict the compound’s electronic properties for pharmacological applications?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess redox activity. For example, the dimethylamino ethenyl group enhances electron density at the oxazole core, potentially improving binding to biological targets (e.g., enzymes in ). Molecular docking (AutoDock Vina) screens against protein databases to identify potential therapeutic targets .

Q. What strategies resolve contradictions in crystallographic data between analogs?

Comparative analysis of unit cell parameters (e.g., vs. ethyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate in ) identifies steric or electronic deviations. Statistical validation (R-factors, residual density maps) and Hirshfeld surface analysis distinguish experimental artifacts from true structural differences .

Methodological Recommendations

  • Crystallography : Use SHELX () for refinement and Olex2 for visualization.
  • Synthesis : Monitor reactions via TLC and optimize purification using gradient elution.
  • Computational Studies : Combine DFT (e.g., B3LYP/6-311+G**) with molecular dynamics (GROMACS) for robust property prediction.

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